molecular formula C12H16N2O3S B14917598 n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B14917598
M. Wt: 268.33 g/mol
InChI Key: PZGJDZDYJGMMHS-UHFFFAOYSA-N
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Description

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the pyrrolidine ring and the sulfonyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various scientific fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C12H16N2O3S/c1-13-12(15)10-4-6-11(7-5-10)18(16,17)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15)

InChI Key

PZGJDZDYJGMMHS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2

Origin of Product

United States

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